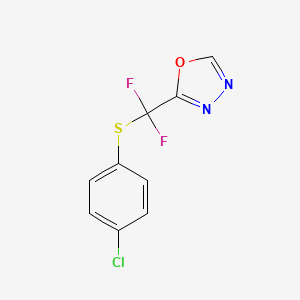![molecular formula C9H6ClN5O2S B15057477 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide](/img/structure/B15057477.png)
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide is a heterocyclic compound that features a unique combination of a triazole ring and a thiadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with thiocarbonyl diimidazole to form the intermediate, which is then reacted with 1H-1,2,4-triazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, while the thiadiazine ring can modulate the activity of various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and anticancer properties.
Thiadiazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide apart is its unique combination of a triazole and thiadiazine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H6ClN5O2S |
|---|---|
Molekulargewicht |
283.70 g/mol |
IUPAC-Name |
3-chloro-7-(1,2,4-triazol-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H6ClN5O2S/c10-9-13-7-2-1-6(15-5-11-4-12-15)3-8(7)18(16,17)14-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
CFNRFQZDZLZTDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N3C=NC=N3)S(=O)(=O)N=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B15057402.png)
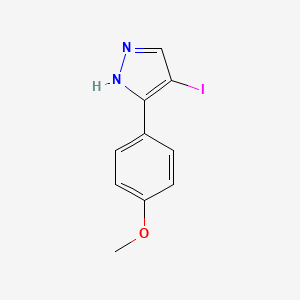
![2-(4-Bromophenyl)thiazolo[4,5-C]pyridine](/img/structure/B15057419.png)
![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
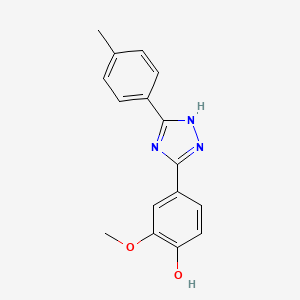
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)
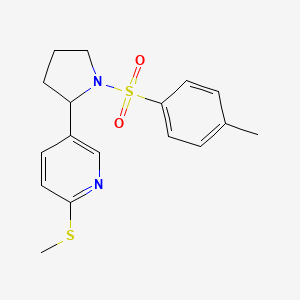
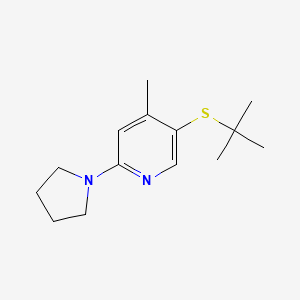
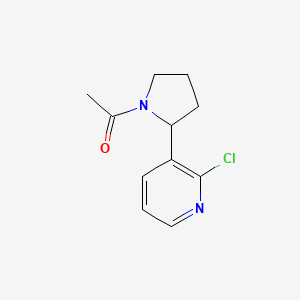
![Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15057478.png)
